molecular formula C14H14INO3S B497993 N-benzyl-4-iodo-3-methoxybenzenesulfonamide CAS No. 886139-31-7

N-benzyl-4-iodo-3-methoxybenzenesulfonamide

Cat. No.: B497993
CAS No.: 886139-31-7
M. Wt: 403.24g/mol
InChI Key: FINMPOVRDGPYLM-UHFFFAOYSA-N
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Description

N-benzyl-4-iodo-3-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen, an iodine substituent at the para position (C4), and a methoxy group at the meta position (C3) of the benzene ring (Figure 1). Sulfonamides are well-known for their diverse pharmacological activities, including antitumor, antibacterial, and enzyme inhibitory effects.

Properties

IUPAC Name

N-benzyl-4-iodo-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14INO3S/c1-19-14-9-12(7-8-13(14)15)20(17,18)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINMPOVRDGPYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-iodo-3-methoxybenzenesulfonamide typically involves the iodination of a methoxybenzenesulfonamide derivative followed by benzylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent for the iodination step, and benzyl chloride in the presence of a base for the benzylation step .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-iodo-3-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group, and the sulfonamide group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can yield hydroxylated or deoxygenated derivatives .

Scientific Research Applications

N-benzyl-4-iodo-3-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-iodo-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Pharmacophore Variations

The following table summarizes key structural and functional differences between N-benzyl-4-iodo-3-methoxybenzenesulfonamide and related sulfonamide/benzamide derivatives:

Compound Name Core Structure Key Substituents Molecular Weight Mechanism of Action (Inferred) Biological Activity Reference
This compound Benzenesulfonamide C4-I, C3-OCH₃, N-benzyl ~417.2* Unknown (potential tubulin/kinase modulation) Hypothesized antitumor -
E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) Benzenesulfonamide C4-OCH₃, pyridinyl-hydroxyphenylamino ~429.4 Tubulin polymerization inhibitor Antimitotic, Phase I clinical
E7070 (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide) Benzenedisulfonamide Indolyl-Cl, dual sulfonamide groups ~434.3 Cell cycle arrest (G1/G2 accumulation) Antiproliferative, Phase I
3-iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Benzamide C3-I, C4-OCH₃, thiazole sulfamoyl 515.35 Enzyme inhibition (e.g., kinases) Not reported

*Calculated based on molecular formula C₁₄H₁₃INO₃S.

Key Observations:
  • Core Structure: While the target compound and E7010/E7070 share a sulfonamide backbone, E7070 is a disulfonamide with a chlorinated indolyl group, which enhances its cell cycle arrest activity .
  • Substituent Effects: Iodine: Present in the target compound and ’s benzamide, iodine may enhance halogen bonding or act as a leaving group in covalent inhibitors. Methoxy Group: Common in E7010 and the target compound, this group improves solubility and membrane permeability. Benzyl vs.

Mechanistic and Pharmacokinetic Comparisons

Antitumor Activity
  • E7010: Disrupts tubulin polymerization, leading to mitotic arrest. Its pyridinyl-hydroxyphenylamino substituent is critical for binding to the colchicine site on tubulin .
  • E7070 : Causes S-phase reduction and G1/G2 accumulation via inhibition of cyclin-dependent kinases (CDKs) or proteasome pathways. The disulfonamide and indolyl groups are essential for this activity .
  • Target Compound : While its mechanism remains unconfirmed, the benzyl group and iodine substitution suggest possible tubulin interaction or kinase inhibition. Its higher lipophilicity compared to E7010 may alter tissue distribution.
Gene Expression and Structure-Activity Relationships (SAR)

highlights that minor structural changes in sulfonamides significantly alter gene expression profiles. For example:

  • E7010 upregulates mitotic checkpoint genes (e.g., BUB1, CDC20), consistent with its antimitotic role.
  • E7070 downregulates DNA replication genes (e.g., MCM2, PCNA), aligning with its S-phase inhibition .
  • The target compound’s benzyl group may modulate these pathways differently, though microarray data would be required for confirmation.

Clinical and Preclinical Relevance

  • E7010 and E7070: Both entered Phase I trials, demonstrating preliminary efficacy in solid tumors. E7010’s oral bioavailability contrasts with E7070’s intravenous administration .

Biological Activity

N-benzyl-4-iodo-3-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a methoxy group, an iodine atom, and a sulfonamide functional group. The presence of iodine is particularly significant as it can enhance the compound's reactivity and biological efficacy compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group can interact with active sites of enzymes, leading to inhibition of bacterial functions, which contributes to its antimicrobial properties. Additionally, the compound may induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with essential metabolic processes.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the activation of apoptotic pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, suggesting its potential as an alternative treatment option.
  • Cancer Cell Inhibition : In another study, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa15 µg/mL

Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-720Induction of apoptosis
HeLa25Cell cycle arrest
A54930Inhibition of proliferation

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methoxy or iodine substituents can significantly alter biological activity. For instance, replacing iodine with bromine or chlorine resulted in decreased antimicrobial efficacy, highlighting the importance of the iodine atom in enhancing reactivity and biological function .

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